

In-depth Technical Guide: The Discovery and Synthesis of JYQ-173

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: JYQ-173
Cat. No.: B15541757

[Get Quote](#)

Initial research has not yielded specific information on a compound designated **JYQ-173**. Extensive searches of chemical and biological databases for "**JYQ-173**" did not provide any relevant results. It is possible that this designation is an internal project code, a very recent discovery not yet in the public domain, or a misnomer.

This guide will instead focus on a compound with a similar designation, CDZ173 (Leniolisib), a potent and selective phosphoinositide 3-kinase δ (PI3K δ) inhibitor.^{[1][2]} This will serve as an illustrative example of the kind of in-depth technical information that would be provided for a compound like **JYQ-173**, should data become available. Leniolisib is a clinically relevant molecule with a well-documented discovery and development process.^{[1][3][4]}

Introduction to CDZ173 (Leniolisib)

CDZ173, also known as Leniolisib, is an orally bioavailable, selective inhibitor of the delta isoform of the phosphoinositide 3-kinase (PI3K δ).^{[1][3]} The PI3K pathway is a critical signaling cascade involved in cell proliferation, survival, and differentiation.^[5] The δ isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in the function of B and T lymphocytes.^{[1][5]} This selective expression profile makes PI3K δ an attractive therapeutic target for a variety of immunological disorders and hematological malignancies.^{[2][4]}

Leniolisib has been approved for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS), a rare primary immunodeficiency.[3]

Discovery of CDZ173

The discovery of CDZ173 stemmed from a lead optimization program aimed at identifying novel, potent, and selective PI3K δ inhibitors with favorable pharmacokinetic properties. The starting point was a series of 4,6-diaryl quinazolines which, while potent, suffered from high lipophilicity.

The key steps in the discovery process were:

- **Scaffold Hopping:** The quinazoline core was replaced with a less lipophilic 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold.[1]
- **Side Chain Modification:** One of the aryl groups was substituted with a pyrrolidine-3-amine moiety to improve aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
- **Lipophilicity Adjustment:** Fine-tuning of the molecule's lipophilicity led to the identification of CDZ173 as a clinical candidate with an optimal balance of potency, selectivity, and drug-like properties.[1]

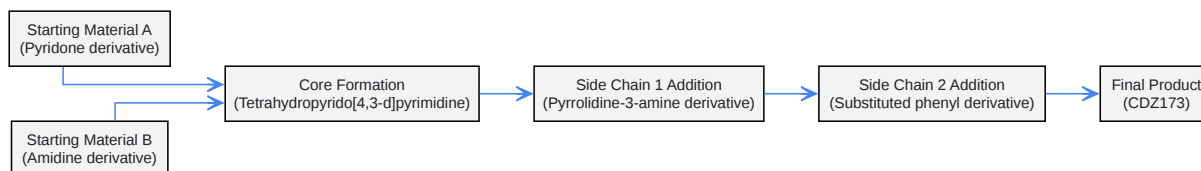
Synthesis of CDZ173

The synthesis of CDZ173 involves a multi-step process. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of CDZ173

A detailed, step-by-step protocol for the synthesis of CDZ173 is proprietary and not fully disclosed in the public literature. However, a general synthetic strategy can be inferred from related publications. The synthesis would likely involve the construction of the tetrahydropyrido[4,3-d]pyrimidine core followed by the sequential addition of the side chains through coupling reactions.

Workflow for a potential synthetic route:



[Click to download full resolution via product page](#)

Caption: A potential synthetic workflow for CDZ173.

Biological Activity and Quantitative Data

CDZ173 is a highly potent and selective inhibitor of PI3K δ . Its biological activity has been characterized in a variety of in vitro and in vivo assays.

Table 1: In Vitro Potency and Selectivity of CDZ173

Target	IC50 (nM)
PI3K δ	11
PI3K α	1,300
PI3K β	2,100
PI3K γ	290

Data adapted from Hoegenauer et al., 2017. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Cellular Activity of CDZ173

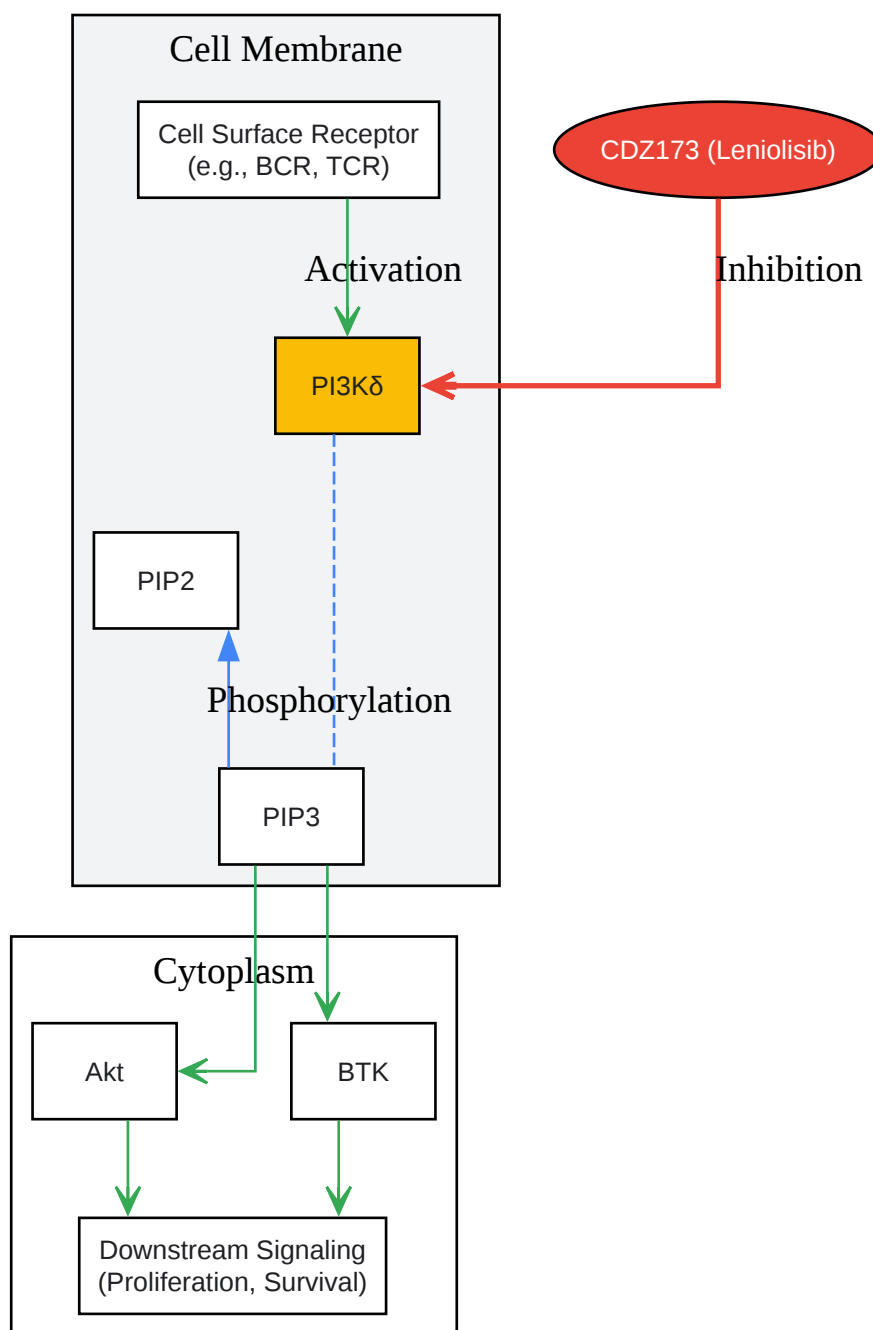
Assay	Cell Type	IC50 (nM)
B-cell receptor-induced pAkt	Ramos B-cells	39
T-cell receptor-induced pAkt	Jurkat T-cells	55

Data adapted from Hoegenauer et al., 2017.

Mechanism of Action and Signaling Pathway

CDZ173 exerts its therapeutic effect by inhibiting the PI3K δ signaling pathway. In immune cells, activation of cell surface receptors (such as the B-cell receptor or T-cell receptor) leads to the recruitment and activation of PI3K δ . PI3K δ then phosphorylates phosphatidylinositol (4,5)-biphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like Akt and BTK, which in turn regulate cellular processes such as proliferation, survival, and differentiation. By inhibiting PI3K δ , CDZ173 blocks the production of PIP3 and downstream signaling, leading to a reduction in immune cell activation.

PI3K δ Signaling Pathway



[Click to download full resolution via product page](#)

Caption: The PI3K δ signaling pathway and the inhibitory action of CDZ173.

Conclusion

While information on the specific compound **JYQ-173** is not currently available, the detailed exploration of CDZ173 (Leniolisib) provides a comprehensive framework for what a technical

guide on a novel compound would entail. The discovery, synthesis, and biological characterization of such molecules are complex, multi-faceted processes that are crucial for the development of new therapeutics. Should information on **JYQ-173** become public, a similar in-depth analysis would be warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. Discovery of CDZ173 \(Leniolisib\), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. Discovery of CDZ173 \(Leniolisib\), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Leniolisib - Wikipedia \[en.wikipedia.org\]](#)
- [4. Phosphatidyl Inositol 3-Kinase \(PI3K\)-Inhibitor CDZ173 protects against LPS-induced osteolysis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. Leniolisib | C21H25F3N6O2 | CID 57495353 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [In-depth Technical Guide: The Discovery and Synthesis of JYQ-173]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15541757/docs#in-depth-technical-guide-the-discovery-and-synthesis-of-jyq-173\]](https://www.benchchem.com/product/b15541757/docs#in-depth-technical-guide-the-discovery-and-synthesis-of-jyq-173)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)